8-(2-(diethylamino)ethyl)-1,6,7-trimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
The compound is a complex organic molecule. It contains a diethylaminoethyl group, a trimethyl group, a methylbenzyl group, and an imidazo[2,1-f]purine-2,4(3H,8H)-dione group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of diethylaminoethanol with other reagents. For example, 2-diethylaminoethyl 4-nitrobenzoate is prepared by esterification of p-nitrobenzoic acid with diethylaminoethanol under acid catalysis .Scientific Research Applications
Material Science
The methacrylate groups within the structure indicate that this compound could be used in the synthesis of novel polymeric materials. These polymers might exhibit unique properties such as pH-sensitivity or temperature responsiveness, making them suitable for smart materials applications .
Antibacterial and Antifungal Research
The compound’s ability to interact with biological membranes suggests it could be investigated for antibacterial and antifungal properties. It might disrupt microbial cell walls or interfere with essential biological processes within pathogens .
properties
IUPAC Name |
6-[2-(diethylamino)ethyl]-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O2/c1-7-27(8-2)13-14-28-17(4)18(5)30-20-21(25-23(28)30)26(6)24(32)29(22(20)31)15-19-11-9-16(3)10-12-19/h9-12H,7-8,13-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOQYKVADFINKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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